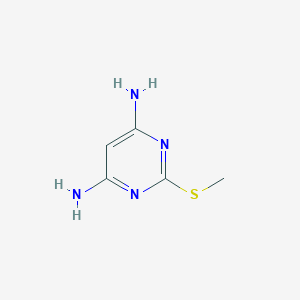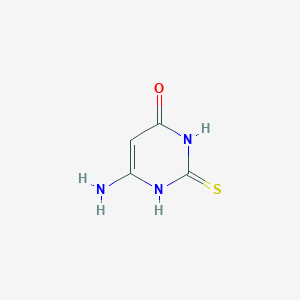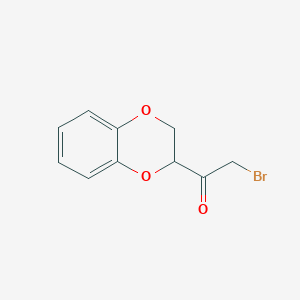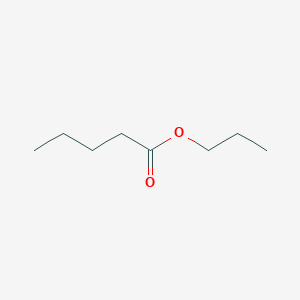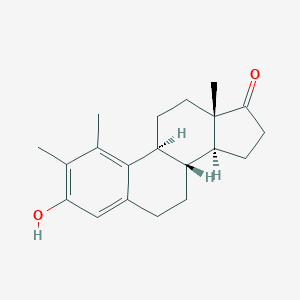
Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-, commonly known as Trenbolone, is a synthetic androgenic-anabolic steroid (AAS) that has been widely used in the field of biomedical research. Trenbolone is a potent steroid that has been shown to have a variety of effects on the body, including increased muscle mass, improved nitrogen retention, and increased protein synthesis.
Mecanismo De Acción
Trenbolone exerts its effects on the body by binding to androgen receptors in muscle tissue. This binding activates a series of signaling pathways that lead to increased protein synthesis, improved nitrogen retention, and increased muscle mass. Trenbolone also has anti-catabolic effects, which means it can prevent muscle breakdown and promote muscle growth.
Efectos Bioquímicos Y Fisiológicos
Trenbolone has been shown to have a variety of biochemical and physiological effects on the body. In addition to its anabolic and androgenic effects, Trenbolone has been shown to increase red blood cell count, improve bone density, and reduce body fat. Trenbolone has also been shown to have a positive effect on insulin sensitivity, which can help to prevent diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Trenbolone in lab experiments is its potency. Trenbolone is a highly effective steroid that can produce significant results in a relatively short period of time. However, one of the limitations of using Trenbolone is its potential for side effects. Trenbolone has been shown to have a variety of adverse effects on the body, including liver toxicity, cardiovascular disease, and mood changes.
Direcciones Futuras
There are several future directions for research on Trenbolone. One area of interest is the potential therapeutic applications of Trenbolone and other Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s. Trenbolone has been shown to have a variety of positive effects on the body, and further research may reveal additional therapeutic benefits. Another area of interest is the development of safer and more effective Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s. Trenbolone has a number of potential side effects, and the development of new Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s with fewer adverse effects would be a significant advance in the field of biomedical research.
Conclusion:
Trenbolone is a synthetic androgenic-anabolic steroid that has been extensively studied in the field of biomedical research. It has been shown to have a variety of effects on the body, including increased muscle mass, improved nitrogen retention, and increased protein synthesis. Trenbolone has been used to investigate the mechanisms underlying muscle growth and protein synthesis, as well as to explore the potential therapeutic applications of Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s. While Trenbolone has a number of potential benefits, it also has a variety of adverse effects, and further research is needed to develop safer and more effective Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s.
Métodos De Síntesis
Trenbolone is synthesized from a precursor steroid, 19-norprogesterone, which is derived from progesterone. The synthesis of Trenbolone involves a series of chemical reactions that modify the structure of 19-norprogesterone. The final product is a steroid that is highly anabolic and androgenic, with a chemical structure that is similar to testosterone.
Aplicaciones Científicas De Investigación
Trenbolone has been extensively studied in the field of biomedical research due to its potent anabolic and androgenic effects. It has been used to investigate the mechanisms underlying muscle growth and protein synthesis, as well as to explore the potential therapeutic applications of Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s. Trenbolone has also been used in animal studies to investigate the effects of Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl-s on behavior and cognition.
Propiedades
Número CAS |
1094-07-1 |
|---|---|
Nombre del producto |
Estra-1,3,5(10)-trien-17-one, 3-hydroxy-1,2-dimethyl- |
Fórmula molecular |
C20H26O2 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S)-3-hydroxy-1,2,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C20H26O2/c1-11-12(2)19-13(10-17(11)21)4-5-14-15(19)8-9-20(3)16(14)6-7-18(20)22/h10,14-16,21H,4-9H2,1-3H3/t14-,15+,16+,20+/m1/s1 |
Clave InChI |
JRPZUYCNRRIOPA-OLPIVMHESA-N |
SMILES isomérico |
CC1=C(C=C2CC[C@@H]3[C@@H](C2=C1C)CC[C@]4([C@H]3CCC4=O)C)O |
SMILES |
CC1=C(C=C2CCC3C(C2=C1C)CCC4(C3CCC4=O)C)O |
SMILES canónico |
CC1=C(C=C2CCC3C(C2=C1C)CCC4(C3CCC4=O)C)O |
Sinónimos |
3-Hydroxy-1,2-dimethylestra-1,3,5(10)-trien-17-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



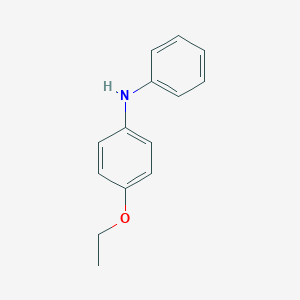
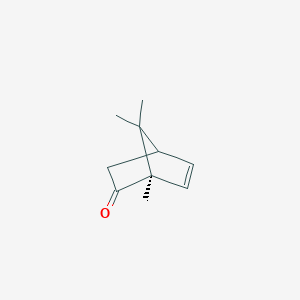
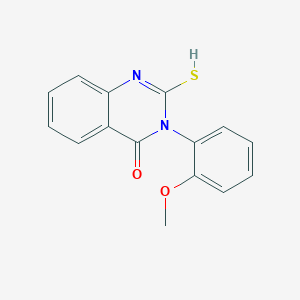
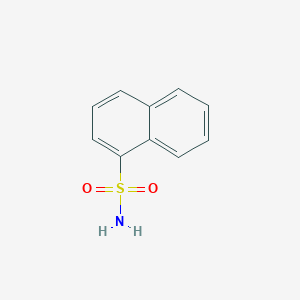
![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
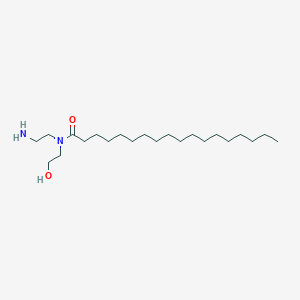
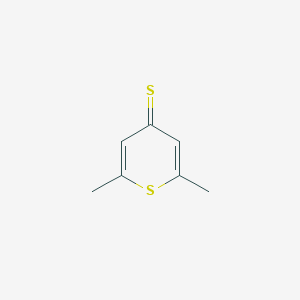

![7-Oxabicyclo[4.1.0]heptane-3-carbonitrile](/img/structure/B86918.png)
